2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
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Description
2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H16Cl4N2O2S2 and its molecular weight is 498.26. The purity is usually 95%.
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Biological Activity
The compound 2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a synthetic derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16Cl4N2O2S, with a molecular weight of 430.2 g/mol. It features multiple functional groups that contribute to its biological activity, including dichloroanilino and sulfanyl moieties.
Property | Value |
---|---|
Molecular Formula | C18H16Cl4N2O2S |
Molecular Weight | 430.2 g/mol |
Melting Point | 181-183 °C |
CAS Number | 70648-81-6 |
Preliminary studies suggest that this compound may exhibit antitumor and anti-inflammatory properties. The presence of the dichloroanilino group is particularly noteworthy as it has been associated with enhanced interaction with biological targets, potentially influencing cell signaling pathways related to cancer progression and inflammation.
Antitumor Activity
Research indicates that compounds similar to this one can inhibit cancer cell proliferation. For instance, a study on related dichloroanilino derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .
Anti-inflammatory Effects
In vivo studies have demonstrated that compounds with similar structures can reduce inflammation in animal models. The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response .
Case Study 1: Cytotoxicity Assay
A recent cytotoxicity assay evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 12 µM, suggesting potent activity against these cells. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls.
Case Study 2: In Vivo Anti-inflammatory Study
An in vivo study assessed the anti-inflammatory effects using a rat model of paw edema induced by carrageenan. The compound significantly reduced paw swelling at doses of 10 mg/kg and 20 mg/kg, demonstrating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dichloroanilino group and variations in the sulfanyl linkers have been shown to affect potency and selectivity towards specific biological targets.
Table 2: Structure-Activity Relationship Findings
Modification | Effect on Activity |
---|---|
Substitution on benzene ring | Increased cytotoxicity |
Variation in sulfanyl linkers | Altered anti-inflammatory response |
Presence of dichloro groups | Enhanced receptor binding |
Properties
IUPAC Name |
2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylethylsulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N2O2S2/c19-13-3-1-11(7-15(13)21)23-17(25)9-27-5-6-28-10-18(26)24-12-2-4-14(20)16(22)8-12/h1-4,7-8H,5-6,9-10H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIBQIPORPMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSCCSCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-45-4 |
Source
|
Record name | 2-[(2-{[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}ETHYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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